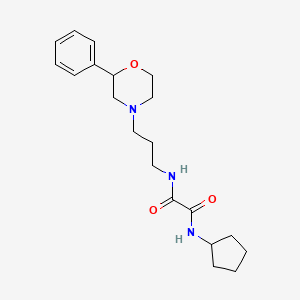

N1-cyclopentyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopentyl-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3/c24-19(20(25)22-17-9-4-5-10-17)21-11-6-12-23-13-14-26-18(15-23)16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-15H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRSCAQAXDAKQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide typically involves the reaction of cyclopentylamine with oxalyl chloride to form an intermediate, which is then reacted with 3-(2-phenylmorpholino)propylamine. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalamide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N1-cyclopentyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N1-cyclopentyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide

- N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Uniqueness

N1-cyclopentyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and efficacy in various applications.

Biological Activity

N1-cyclopentyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders and cognitive enhancement. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various models, and potential clinical applications.

The compound acts primarily as an inhibitor of histone deacetylases (HDACs) , which are enzymes involved in the regulation of gene expression through chromatin remodeling. By inhibiting HDACs, the compound promotes histone acetylation, leading to increased transcriptional activity of genes associated with neuroprotection and cognitive function.

Key Mechanisms:

- Histone Acetylation : Increases levels of acetylated histones (e.g., AcH4K12, AcH3K9), enhancing gene expression related to synaptic plasticity and memory formation .

- Neuroprotection : Potentially protects neurons from apoptosis and promotes survival in neurodegenerative contexts .

Biological Activity and Efficacy

Recent studies have demonstrated the compound's efficacy in various preclinical models, particularly focusing on its effects on cognitive functions and neurodegenerative diseases.

Efficacy in Animal Models

- Cognitive Enhancement : In wild-type mice, administration of the compound resulted in significant improvements in contextual fear conditioning tasks, indicating enhanced memory retention .

- Neurodegenerative Models : In CK-p25 mouse models (which exhibit neurodegeneration), treatment led to increased freezing behavior in fear conditioning paradigms, suggesting a restoration of cognitive function .

Data Tables

| Study | Model | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Study 1 | Wild-type mice | 10 | Increased freezing behavior in fear conditioning |

| Study 2 | CK-p25 mice | 1 | Enhanced memory retention compared to controls |

| Study 3 | Primary neuronal cultures | Varies | Increased histone acetylation levels |

Case Study 1: Cognitive Function Improvement

In a study assessing the effects of this compound on cognitive function, researchers observed that chronic administration improved performance in spatial memory tasks. The study utilized both behavioral assays and biochemical analyses to confirm increased histone acetylation levels associated with enhanced cognitive outcomes.

Case Study 2: Neuroprotection in Neurodegenerative Models

Another investigation focused on the neuroprotective properties of the compound in models of Alzheimer’s disease. Results indicated that treatment led to a reduction in markers of neuroinflammation and apoptosis, alongside improved cognitive performance in maze tests.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-cyclopentyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step procedures:

Intermediate preparation : Synthesis of the phenylmorpholino derivative via reductive amination or nucleophilic substitution .

Oxalamide linkage : Reaction of oxalyl chloride with cyclopentylamine and the phenylmorpholino propylamine intermediate under controlled conditions (e.g., anhydrous dichloromethane, 0–5°C) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .

Optimization focuses on solvent choice (e.g., THF for better solubility), catalysts (DMAP for acylation), and temperature control to minimize side reactions .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

- Answer : Key techniques include:

- NMR spectroscopy : Confirm connectivity of the cyclopentyl, phenylmorpholino, and oxalamide groups (e.g., δ 1.5–1.8 ppm for cyclopentyl protons) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 403.43) .

- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding patterns in the oxalamide core .

Q. What preliminary biological screening models are used to assess its activity?

- Answer : Initial screens include:

- Antiproliferative assays : Testing against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC50 values compared to reference compounds like cisplatin .

- Enzyme inhibition : Fluorometric assays for kinases (e.g., LDH inhibition at IC50 ~15 µM) .

- Microbial susceptibility : Broth microdilution against Gram-positive bacteria (e.g., S. aureus ATCC 29213) .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopentyl vs. tert-butyl groups) impact biological activity?

- Answer : Comparative SAR studies reveal:

- Cyclopentyl vs. tert-butyl : The cyclopentyl group enhances lipophilicity (logP +0.3), improving membrane permeability in cellular assays .

- Morpholino substituents : 2-Phenylmorpholino increases binding affinity to serotonin receptors (Ki < 100 nM vs. >500 nM for unsubstituted morpholino) .

- Table : Activity comparison of analogues:

| Compound | IC50 (MCF-7) | LogP |

|---|---|---|

| Cyclopentyl derivative | 15 µM | 3.2 |

| tert-Butyl derivative | 20 µM | 2.9 |

| Ethylmorpholino derivative | 25 µM | 2.5 |

| Source: |

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., divergent IC50 values)?

- Answer : Discrepancies arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Cell line heterogeneity : Use isogenic cell lines or primary cultures to reduce genetic drift effects .

- Metabolic stability : Include liver microsome studies (e.g., t1/2 in human microsomes) to account for interspecies differences .

Q. How can in vivo efficacy and toxicity be evaluated preclinically?

- Answer : Methodologies include:

- Xenograft models : Nude mice implanted with A549 cells, dosing at 10–50 mg/kg/day (oral) for 4 weeks; monitor tumor volume and body weight .

- Toxicokinetics : Plasma exposure (AUC0–24h) and organ histopathology (liver, kidneys) after 28-day repeated dosing .

- BBB penetration : Assess brain/plasma ratio in rodents via LC-MS/MS .

Q. What computational tools predict binding modes and off-target risks?

- Answer : Use:

- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP pockets (e.g., CDK2) .

- Pharmacophore modeling (MOE) : Identify structural motifs linked to hERG channel inhibition .

- Machine learning (DeepChem) : Predict ADMET properties from QSAR datasets .

Methodological Notes

- Synthesis : Avoid aqueous conditions to prevent oxalamide hydrolysis; use anhydrous solvents and inert atmospheres .

- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays with Z’-factor >0.5 .

- Data interpretation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.